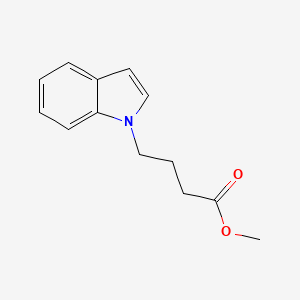

Methyl 4-(1H-indol-1-yl)butanoate

Description

Contextualization of Indole (B1671886) Core Structures in Contemporary Chemical Research

The indole ring system, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, represents one of the most significant structural motifs in the field of chemical and biomedical science. nih.govresearchgate.net Its prevalence in nature is extensive, forming the core of the essential amino acid tryptophan and, by extension, a vast array of secondary metabolites and vital biomolecules. nih.gov In animals, for instance, the indole-containing neurotransmitter serotonin (B10506) is crucial for regulating mood, sleep, and appetite. nih.gov

The unique electronic properties of the indole nucleus, characterized by a 10 π-electron aromatic system, make it a "privileged scaffold" in medicinal chemistry. nih.govijpsr.com This structure is adept at participating in various non-covalent interactions with biological macromolecules, capable of mimicking peptide structures and binding to diverse protein receptors. nih.govpurkh.com Consequently, indole derivatives have been central to the development of numerous therapeutic agents across a wide spectrum of applications, including anti-inflammatory, anticancer, and antimicrobial drugs. researchgate.netnih.gov The ongoing exploration of novel synthetic methods to functionalize the indole core continues to be a major focus of research, aiming to generate new chemical entities with tailored biological activities. ijpsr.compurkh.com

Significance of Alkyl Carboxylate Side Chains in Indole Derivatives

The attachment of an alkyl carboxylate side chain to an indole core introduces a functional group that significantly modifies the parent molecule's physicochemical properties and reactivity. Carboxylic acid derivatives, including esters, are defined by the presence of an acyl group (a carbonyl attached to an alkyl group) bonded to a heteroatom group. libretexts.org This ester functionality, as seen in butanoate esters, serves several key roles in the design of indole-based compounds.

Firstly, the ester group acts as a key modulator of properties such as lipophilicity and polarity, which are critical for a molecule's pharmacokinetic profile. Secondly, the alkyl carboxylate chain provides a versatile chemical handle for further synthetic transformations. libretexts.org The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into other functional groups like amides, or the carbonyl group can be targeted for reduction. libretexts.orgresearchgate.net Research into indole-2-carboxylic acid and indole-3-carboxylic acid derivatives, for example, has shown that this functional group is crucial for their activity as enzyme inhibitors. nih.govnih.gov The length and branching of the alkyl chain itself can also influence biological activity by affecting how the molecule fits into a target binding site.

Chemical Nomenclature and Structural Specificity: Distinguishing Methyl 4-(1H-indol-1-yl)butanoate from Positional Isomers and Analogues

The precise nomenclature of indole derivatives is critical for defining their structure and function. The compound This compound specifies that a methyl butanoate group is attached to the nitrogen atom at position 1 of the indole ring. This substitution pattern significantly differentiates it from its positional isomers, where the butanoate chain is attached to one of the carbon atoms of the indole nucleus.

The most commonly studied isomer is Methyl 4-(1H-indol-3-yl)butanoate, a derivative of the plant hormone indole-3-butyric acid. nih.govsielc.com The position of substitution dramatically alters the molecule's electronic properties and spatial arrangement. N1-substitution disrupts the N-H bond, which can act as a hydrogen bond donor, a key interaction for many indole-containing drugs. mdpi.com In contrast, C3-substitution preserves this N-H group while placing the side chain at the most nucleophilic position of the indole ring. mdpi.com Other isomers, such as the C2-substituted analogue, are also subjects of scientific inquiry, often used as building blocks in organic synthesis.

The following interactive table highlights the structural differences between this compound and its key positional isomers.

| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Substitution Position |

|---|---|---|---|---|

| This compound | This compound | 149287-20-7 | C13H15NO2 | N-1 |

| Methyl 4-(1H-indol-2-yl)butanoate | methyl 4-(1H-indol-2-yl)butanoate | 28093-53-0 | C13H15NO2 | C-2 |

| Methyl 4-(1H-indol-3-yl)butanoate | methyl 4-(1H-indol-3-yl)butanoate | 15591-70-5 | C13H15NO2 | C-3 |

Data sourced from publicly available chemical databases. CAS numbers provide a unique identifier for each distinct chemical substance.

Historical Development and Academic Precursors of Indole-Butanoate Systems

The history of indole chemistry dates back to the 19th century, with Adolf von Baeyer's pioneering work on the reduction of oxindole (B195798) to indole in 1866 and his subsequent proposal of its chemical structure in 1869. wikipedia.org A major breakthrough in synthesis was the Fischer indole synthesis, developed in 1883, which remains a cornerstone method for creating substituted indoles. wikipedia.org

Interest in indole-alkanoic acid systems, the academic precursors to esters like this compound, grew significantly with the discovery of indole-3-acetic acid as a primary plant hormone (auxin). This led to the synthesis and study of related structures, including indole-3-butyric acid, which is widely used as a rooting hormone. The corresponding methyl ester, Methyl 4-(1H-indol-3-yl)butanoate, emerged from this lineage of research. nih.gov

The synthesis of N1-substituted indoles, including those with alkanoate side chains, represents a more modern area of investigation. Early methods often resulted in mixtures of N- and C-substituted products, but the development of more sophisticated synthetic strategies, such as those employing phase-transfer catalysis or specific protecting group manipulations, has allowed for more controlled and regioselective N-alkylation. The synthesis of related piperazine (B1678402) derivatives from Methyl 4-(1H-indol-3-yl)butanoate showcases the utility of these esters as synthetic intermediates for creating more complex molecules. researchgate.net

Scope and Objectives of Academic Inquiry into this compound

Academic inquiry into this compound and its isomers is driven by several interconnected objectives rooted in organic synthesis, medicinal chemistry, and materials science. The primary goals of studying this specific molecule include:

Exploration as a Synthetic Building Block: A key objective is to utilize this compound as a precursor for the synthesis of more complex, novel heterocyclic systems. The butanoate side chain offers multiple points for chemical modification. researchgate.net

Investigation of Biological Activity: Given the broad therapeutic relevance of the indole scaffold, researchers are motivated to synthesize and screen novel derivatives like this one for potential pharmacological activity. nih.govpurkh.com Studies often focus on areas such as anticancer, anti-inflammatory, or antimicrobial applications.

Structure-Activity Relationship (SAR) Studies: A critical aim is to understand how the specific N1-substitution pattern influences the molecule's properties and biological interactions compared to its C2- or C3-substituted isomers. nih.gov This comparative analysis helps in the rational design of future indole-based compounds with enhanced potency or selectivity.

Development of Novel Synthetic Methodologies: The creation of efficient and regioselective routes to N1-substituted indoles is an ongoing challenge in organic chemistry. Research into the synthesis of this compound contributes to the broader toolkit of methods available to chemists. nih.govmdpi.com

Ultimately, the study of this compound is part of a larger effort to expand the chemical space around the indole core, seeking to discover new molecules with valuable properties and functions.

Structure

2D Structure

3D Structure

Properties

CAS No. |

143217-46-3 |

|---|---|

Molecular Formula |

C13H15NO2 |

Molecular Weight |

217.26 g/mol |

IUPAC Name |

methyl 4-indol-1-ylbutanoate |

InChI |

InChI=1S/C13H15NO2/c1-16-13(15)7-4-9-14-10-8-11-5-2-3-6-12(11)14/h2-3,5-6,8,10H,4,7,9H2,1H3 |

InChI Key |

IYQNSZJUPJZUHS-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCCN1C=CC2=CC=CC=C21 |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 4 1h Indol 1 Yl Butanoate and Structural Analogues

Strategies for N-Alkylation of the Indole (B1671886) Nucleus to Form 1H-Indol-1-yl Linkages

The introduction of substituents at the nitrogen atom of the indole ring is a fundamental transformation in the synthesis of a wide array of biologically active molecules and functional materials.

Direct Alkylation of Indole Nitrogen with Methyl 4-Bromobutanoate or Related Electrophiles

Direct N-alkylation of indole is a common and straightforward approach. This method involves the reaction of the indole anion, generated by a suitable base, with an alkylating agent such as methyl 4-bromobutanoate. The choice of base and reaction conditions is critical to favor N-alkylation over the competing C-3 alkylation. researchgate.net Strong bases like sodium hydride (NaH), potassium hydroxide (B78521) (KOH), and cesium carbonate (Cs2CO3) are frequently employed in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. researchgate.net The use of ionic liquids as the reaction medium has also been explored. researchgate.net

For instance, the reaction of indole with methyl 4-bromobutanoate in the presence of a base like sodium hydride in DMF would proceed via the deprotonation of the indole nitrogen to form the indolide anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of the methyl 4-bromobutanoate to displace the bromide and form the desired N-alkylated product.

Table 1: Conditions for Direct N-Alkylation of Indole

| Base | Solvent | Alkylating Agent | General Observations |

| Sodium Hydride (NaH) | Dimethylformamide (DMF) | Methyl 4-bromobutanoate | Effective for generating the indolide anion. |

| Potassium Hydroxide (KOH) | Dimethyl Sulfoxide (DMSO) | Alkyl Halides | A strong base system often used for N-alkylation. |

| Cesium Carbonate (CsCO) | Acetonitrile | Alkyl Halides | A milder base that can provide good selectivity for N-alkylation. |

Mitsunobu Reaction Protocols for Indole N-Substitution

The Mitsunobu reaction offers a powerful and versatile method for the N-alkylation of indoles under mild conditions. organic-chemistry.orgnih.govnorthwestern.edu This reaction typically involves the use of a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate an alcohol for nucleophilic substitution. nih.gov In the context of synthesizing methyl 4-(1H-indol-1-yl)butanoate, indole acts as the nucleophile and a suitable alcohol precursor to the butanoate side chain, such as methyl 4-hydroxybutanoate, would be employed.

The reaction proceeds through the formation of a phosphonium (B103445) intermediate from the reaction of the phosphine and the azodicarboxylate. organic-chemistry.org This intermediate then activates the alcohol, which is subsequently displaced by the indole nitrogen. organic-chemistry.org A key advantage of the Mitsunobu reaction is its stereospecificity, leading to an inversion of configuration at the alcohol's stereocenter, which is a valuable feature in the synthesis of chiral molecules. nih.gov The reaction is also known for its broad substrate scope, accommodating a variety of functional groups. beilstein-archives.org

Palladium-Catalyzed N-Arylation and Related Cross-Coupling Approaches to Indole-1-Substituted Systems

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of C-N bonds, including the N-alkylation and N-arylation of indoles. mdpi.comnih.govnih.gov While traditionally used for forming aryl-nitrogen bonds, modifications of these methods can be applied to N-alkylation. These reactions typically involve a palladium catalyst, a ligand, and a base to couple an indole with a suitable electrophile.

For the synthesis of indole-1-substituted systems, palladium-catalyzed reactions offer a high degree of functional group tolerance and can be conducted under relatively mild conditions. For example, the palladium-catalyzed allylation of indoles has been reported, which proceeds via a π-allylpalladium intermediate. nih.gov While direct application to the synthesis of this compound from an alkyl halide might be less common than for aryl halides, the principles of catalytic C-N bond formation are relevant. Recent advancements have focused on developing highly active catalyst systems for these transformations. acs.org

Esterification Routes for the Butanoate Moiety

The formation of the methyl ester group is the second key transformation in the synthesis of the target molecule.

Fischer Esterification of 4-(1H-indol-1-yl)butanoic Acid with Methanol (B129727)

Fischer esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols in the presence of an acid catalyst. cerritos.edumasterorganicchemistry.commasterorganicchemistry.comathabascau.ca To synthesize this compound, the corresponding carboxylic acid, 4-(1H-indol-1-yl)butanoic acid, would be reacted with an excess of methanol in the presence of a strong acid catalyst such as sulfuric acid (H2SO4) or hydrochloric acid (HCl). masterorganicchemistry.commasterorganicchemistry.com

The reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of the alcohol (methanol) is typically used. masterorganicchemistry.com The mechanism involves the protonation of the carboxylic acid carbonyl group by the acid catalyst, which enhances its electrophilicity. masterorganicchemistry.comyoutube.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule lead to the formation of the ester. masterorganicchemistry.comyoutube.com

Table 2: Key Aspects of Fischer Esterification

| Reactants | Catalyst | Key Principle |

| Carboxylic Acid, Alcohol | Strong Acid (e.g., HSO, HCl) | Equilibrium reaction driven to completion by using excess alcohol or removing water. masterorganicchemistry.comathabascau.ca |

Transesterification Methods Utilizing Methyl Donors

Transesterification is another important method for converting one ester into another. masterorganicchemistry.comresearchgate.netconicet.gov.ar In the context of synthesizing this compound, one could start with a different ester of 4-(1H-indol-1-yl)butanoic acid, for example, the ethyl ester, and convert it to the methyl ester. This process can be catalyzed by either an acid or a base. masterorganicchemistry.com

In a base-catalyzed transesterification, a catalytic amount of a base, such as sodium methoxide (B1231860), is used. The methoxide ion acts as a nucleophile, attacking the carbonyl carbon of the starting ester. This leads to a tetrahedral intermediate which then collapses, eliminating the original alkoxide (e.g., ethoxide) to form the methyl ester. masterorganicchemistry.com

Activated Ester Approaches in Methyl Butanoate Formation

The formation of the methyl butanoate moiety can be achieved through activated ester approaches. These methods typically involve the reaction of a carboxylic acid with a reagent that converts the hydroxyl group into a better leaving group, thus facilitating nucleophilic attack by methanol. While direct literature on activated ester approaches specifically for this compound is not abundant, the principles can be extrapolated from similar transformations.

One common method for esterification is the Fischer esterification, which involves treating a carboxylic acid with an alcohol in the presence of a strong acid catalyst. quora.com However, for more sensitive substrates or to achieve milder reaction conditions, activating agents are employed. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used to condense carboxylic acids with alcohols. nih.gov Another approach involves the use of 1,1'-Carbonyldiimidazole (B1668759) (CDI), which reacts with a carboxylic acid to form an activated imidazolide (B1226674) intermediate that subsequently reacts with an alcohol to yield the ester. researchgate.net These methods are advantageous as they often proceed under neutral and mild conditions, which is beneficial when dealing with the potentially sensitive indole nucleus.

Multi-Step Synthesis Pathways for the Indole-Butanoate Framework

The synthesis of the complete indole-butanoate framework can be approached in several ways, either by building the butanoate chain onto a pre-existing indole ring or by forming the indole ring itself with the butanoate sidechain already incorporated.

Construction of the Butanoate Chain on Pre-functionalized Indole Systems

A common and direct method for synthesizing this compound is the N-alkylation of indole. This involves reacting indole with a suitable 4-halobutanoate ester, such as methyl 4-bromobutanoate, in the presence of a base. The base deprotonates the indole nitrogen, making it nucleophilic enough to displace the halide on the butanoate chain. The choice of base and solvent is critical to optimize the yield and minimize side reactions.

| Reactants | Reagents | Product | Reference |

| Indole, Methyl 4-bromobutanoate | Base (e.g., NaH, K2CO3) | This compound | mdpi.com |

This method is versatile and allows for the introduction of various ester groups by simply changing the alkyl 4-halobutanoate reactant.

Indole Ring Closure Reactions Incorporating Butanoate Components

Alternatively, the indole ring can be constructed from acyclic precursors that already contain the butanoate chain. Classic indole syntheses like the Fischer, Bischler, and Larock methods can be adapted for this purpose. beilstein-journals.org For instance, a phenylhydrazine (B124118) derivative could be reacted with a keto-ester that contains the necessary carbon framework for the butanoate side chain.

Another strategy involves intramolecular cyclization reactions. For example, a suitably substituted aniline (B41778) with a nitrogen-linked side chain containing the butanoate ester could undergo a palladium-catalyzed C-H activation/cyclization to form the indole ring. organic-chemistry.org These methods offer the advantage of building complexity late in the synthetic sequence.

Derivatization from Simpler Indole Precursors

Insights into analogous syntheses can be gained from the derivatization of simpler, readily available indole precursors. A notable example is the synthesis of esters and hydrazides from 4-(1H-indol-3-yl)butanoic acid. researchgate.netnih.gov

The methyl ester, Methyl 4-(1H-indol-3-yl)butanoate, can be synthesized from the corresponding carboxylic acid via standard esterification procedures, such as reaction with methanol in the presence of an acid catalyst or using reagents like thionyl chloride followed by methanol. researchgate.net

Furthermore, the carboxylic acid can be converted to the corresponding hydrazide, 4-(1H-indol-3-yl)butanehydrazide, by reacting the methyl ester with hydrazine (B178648) hydrate (B1144303). researchgate.netresearchgate.net This hydrazide can then serve as a versatile intermediate for the synthesis of other heterocyclic compounds. researchgate.net

| Precursor | Reagents | Product | Reference |

| 4-(1H-indol-3-yl)butanoic acid | Methanol, Acid catalyst | Methyl 4-(1H-indol-3-yl)butanoate | researchgate.net |

| Methyl 4-(1H-indol-3-yl)butanoate | Hydrazine hydrate | 4-(1H-indol-3-yl)butanehydrazide | researchgate.netresearchgate.net |

These transformations highlight the chemical reactivity of the butanoic acid side chain and provide established methods that could be analogously applied to the synthesis of related indole derivatives.

Chemo-, Regio-, and Stereoselectivity in Synthetic Routes

Achieving high levels of chemo-, regio-, and stereoselectivity is a critical aspect of synthesizing complex organic molecules like this compound. nih.govyoutube.commdpi.com

Chemoselectivity refers to the preferential reaction of one functional group over another. In the context of indole chemistry, a key challenge is the selective modification of the indole nitrogen versus the carbon atoms of the ring, or other functional groups present in the molecule. For instance, in the N-alkylation of indole with a halo-ester, the conditions must be chosen to favor attack by the indole nitrogen and not, for example, hydrolysis of the ester.

Regioselectivity is crucial, particularly when functionalizing the indole ring itself. The indole nucleus has multiple reactive positions, most notably the N-1 and C-3 positions. nih.gov The reaction conditions, including the choice of base, solvent, and counter-ion, can significantly influence whether alkylation occurs at the nitrogen or at the C-3 position. Generally, in the presence of strong bases that fully deprotonate the indole, N-alkylation is favored.

Stereoselectivity becomes important if chiral centers are present or introduced during the synthesis. While this compound itself is achiral, the synthesis of its analogs with substituents on the butanoate chain or the indole ring may require stereocontrolled methods to obtain a single enantiomer or diastereomer. nih.gov

Green Chemistry Considerations in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. unibo.it In the synthesis of this compound and its analogs, several green chemistry considerations can be applied.

One key aspect is the use of greener solvents. Traditional organic solvents often have significant environmental and health impacts. The development of synthetic methods that utilize water or other environmentally friendly solvents is a major goal. rsc.org For instance, performing N-alkylation reactions in aqueous media or using recyclable catalysts can significantly improve the greenness of the process. researchgate.net

The use of catalysts, rather than stoichiometric reagents, is another core principle of green chemistry. Catalytic methods, such as those employing palladium for C-H activation or copper for esterification, reduce waste and improve atom economy. beilstein-journals.orgorganic-chemistry.org

Furthermore, the use of non-toxic and renewable starting materials is encouraged. For example, dimethyl carbonate is considered a green methylating agent as it is less toxic than traditional methylating agents like methyl halides. organic-chemistry.org The development of biocatalytic methods, using enzymes to perform specific transformations, also represents a promising avenue for greener synthesis. nih.gov

By incorporating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally responsible.

Chemical Reactivity and Transformations of Methyl 4 1h Indol 1 Yl Butanoate Scaffolds

Modifications at the Methyl Ester Functional Group

The methyl ester group of Methyl 4-(1H-indol-1-yl)butanoate is a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Hydrolysis to Corresponding Carboxylic Acids

The hydrolysis of the methyl ester in this compound to its corresponding carboxylic acid, 4-(1H-indol-1-yl)butanoic acid, is a fundamental transformation. This reaction is typically achieved under basic or acidic conditions. quora.com

Base-Catalyzed Hydrolysis: Treatment with a base, such as sodium hydroxide (B78521) in a mixture of ethanol (B145695) and water, followed by refluxing for several hours, effectively cleaves the ester bond. researchgate.net The reaction proceeds through a nucleophilic acyl substitution mechanism where the hydroxide ion attacks the electrophilic carbonyl carbon of the ester. Subsequent protonation of the resulting carboxylate anion during acidic workup yields the carboxylic acid.

Acid-Catalyzed Hydrolysis: Alternatively, acid-catalyzed hydrolysis can be employed. quora.com This method involves heating the ester in the presence of a strong acid, like sulfuric or hydrochloric acid, in an aqueous medium. The acid protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

| Reactant | Reagents & Conditions | Product |

| This compound | 1. NaOH, Ethanol, Water, Reflux2. H₃O⁺ | 4-(1H-indol-1-yl)butanoic acid |

| This compound | H₂SO₄, H₂O, Heat | 4-(1H-indol-1-yl)butanoic acid |

Formation of Amides and Hydrazides

The methyl ester can be readily converted into a variety of amides and hydrazides, which are important functional groups in many biologically active molecules.

Amide Formation: The synthesis of amides from this compound can be achieved by reacting the ester with a primary or secondary amine. youtube.comambeed.com This reaction, known as aminolysis, can be performed under neutral, acidic, or basic conditions. youtube.com For less reactive amines, the reaction may require heating or the use of a catalyst. A more efficient method involves a two-step process where the ester is first hydrolyzed to the carboxylic acid, which is then coupled with an amine using a coupling agent like 1,1'-carbonyldiimidazole (B1668759) (CDI). chemicalbook.com

Hydrazide Formation: Hydrazides are synthesized by the reaction of the methyl ester with hydrazine (B178648) hydrate (B1144303) in a suitable solvent, such as ethanol. mdpi.comresearchgate.net This reaction, known as hydrazinolysis, typically proceeds under reflux conditions to afford the corresponding 4-(1H-indol-1-yl)butanohydrazide. researchgate.net These hydrazide derivatives can serve as precursors for the synthesis of other heterocyclic compounds. nih.govuobaghdad.edu.iq

| Reactant | Reagents & Conditions | Product |

| This compound | R¹R²NH | N,N-R¹,R²-4-(1H-indol-1-yl)butanamide |

| 4-(1H-indol-1-yl)butanoic acid | 1. CDI, THF2. R¹R²NH | N,N-R¹,R²-4-(1H-indol-1-yl)butanamide |

| This compound | NH₂NH₂·H₂O, Ethanol, Reflux | 4-(1H-indol-1-yl)butanohydrazide |

Transamidation and Hydrazinolysis Reactions

Transamidation refers to the conversion of one amide to another, while hydrazinolysis involves the cleavage of a bond by reaction with hydrazine. While direct transamidation of the corresponding amide is possible, it is often more practical to hydrolyze the amide to the carboxylic acid and then form the new amide.

Hydrazinolysis of the ester, as mentioned previously, is a straightforward method to produce hydrazides. researchgate.net These hydrazides can then undergo further reactions. For example, reaction with an appropriate acyl chloride can lead to the formation of N'-acyl-4-(1H-indol-1-yl)butanohydrazides. nih.gov

Reactivity of the Butanoate Alkyl Chain

The butanoate alkyl chain offers further opportunities for chemical modification, including functional group interconversions and functionalization at the alpha-carbon. pressbooks.pub

Functional Group Interconversions

The reactivity of the butanoate chain allows for various functional group interconversions, which are key strategies in organic synthesis. solubilityofthings.com

Reduction to Alcohol: The methyl ester group can be reduced to a primary alcohol, 4-(1H-indol-1-yl)butan-1-ol, using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF). researchgate.netyoutube.com This transformation is a common strategy to introduce a hydroxyl group. vanderbilt.edu

Oxidation: While direct oxidation of the alkyl chain is challenging, functional groups introduced through other means can be oxidized. For instance, if the ester is reduced to the alcohol, the resulting primary alcohol can be oxidized to an aldehyde using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or to a carboxylic acid using stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄). solubilityofthings.com

| Reactant | Reagents & Conditions | Product |

| This compound | LiAlH₄, THF | 4-(1H-indol-1-yl)butan-1-ol |

| 4-(1H-indol-1-yl)butan-1-ol | PCC, CH₂Cl₂ | 4-(1H-indol-1-yl)butanal |

| 4-(1H-indol-1-yl)butan-1-ol | KMnO₄, H₂O, Heat | 4-(1H-indol-1-yl)butanoic acid |

Alpha-Carbon Functionalization

The carbon atom alpha to the ester carbonyl group is susceptible to functionalization due to the acidity of its attached protons.

Halogenation: Alpha-halogenation of esters can be achieved under acidic conditions. libretexts.orgyoutube.com The reaction proceeds through an enol intermediate which then reacts with a halogen (e.g., Br₂ or Cl₂). libretexts.org For carboxylic acids, the Hell-Volhard-Zelinsky reaction is a common method for α-halogenation, which involves treatment with a halogen and a catalytic amount of phosphorus trihalide (e.g., PBr₃). youtube.commsu.edu The resulting α-halo ester is a versatile intermediate for further nucleophilic substitution reactions. wikipedia.org

Alkylation: Alpha-alkylation of the ester can be accomplished by treating it with a strong base, such as lithium diisopropylamide (LDA), to form an enolate, followed by reaction with an alkyl halide. youtube.comlibretexts.orglibretexts.org This reaction forms a new carbon-carbon bond at the alpha position. The choice of the alkylating agent is crucial, with primary alkyl halides being the most effective to avoid competing elimination reactions. libretexts.org More recent methods have explored photocatalyzed α-alkylation of esters. nih.gov

| Reactant | Reagents & Conditions | Product |

| This compound | 1. Br₂, H⁺ | Methyl 2-bromo-4-(1H-indol-1-yl)butanoate |

| 4-(1H-indol-1-yl)butanoic acid | 1. PBr₃, Br₂2. H₂O | 2-Bromo-4-(1H-indol-1-yl)butanoic acid |

| This compound | 1. LDA, THF, -78 °C2. R-X | Methyl 2-alkyl-4-(1H-indol-1-yl)butanoate |

Cyclization Reactions and Ring-Forming Processes

Intramolecular reactions involving the butanoate side chain and the indole (B1671886) ring are pivotal in constructing new ring systems. A significant transformation in this category is the intramolecular acylation, which leads to the formation of carbazol-1-ones.

For instance, 4-(1H-indol-3-yl)butanoic acid can undergo intramolecular acylation under certain conditions to form 2,3,4,9-tetrahydro-1H-carbazol-1-one. researchgate.net This type of reaction is a powerful tool for creating the carbazole (B46965) framework, a core structure in many biologically active alkaloids. The specific conditions for such cyclizations can vary, but they often involve the use of a strong acid or a Lewis acid catalyst to promote the reaction. In one documented case, heating 1H-indole-2-butanoic acid in toluene (B28343) with p-toluenesulfonic acid resulted in the formation of 1,2,3,9-tetrahydro-4H-carbazol-4-one in high yield. researchgate.net Interestingly, heating the same acid in toluene without an acid catalyst led to a different cyclized product, 8,9-dihydropyrido[1,2-a]indol-6(7H)-one, highlighting the critical role of the catalyst in directing the reaction pathway. researchgate.net

These cyclization strategies are not limited to the formation of six-membered rings. By adjusting the length of the alkyl chain and the reaction conditions, five- and seven-membered rings can also be accessed. researchgate.net Furthermore, tandem reduction-cycloaromatization-acylation reactions have been developed to produce tetrahydro-4H-carbazol-4-ones directly from precursors like methyl 6-(2-nitrophenyl)-5-oxohexanoate. researchgate.net

| Starting Material | Reagents/Conditions | Product | Yield |

| 4-(1H-indol-3-yl)butanoic acid | - | 2,3,4,9-tetrahydro-1H-carbazol-1-one | Not specified researchgate.net |

| 1H-Indole-2-butanoic acid | p-toluenesulfonic acid, toluene, 110°C | 1,2,3,9-tetrahydro-4H-carbazol-4-one | 88% researchgate.net |

| 1H-Indole-2-butanoic acid | Toluene, heat | 8,9-dihydropyrido[1,2-a]indol-6(7H)-one | 90% researchgate.net |

| Methyl 6-(2-nitrophenyl)-5-oxohexanoate | Iron, concentrated HCl, 110°C | Tetrahydro-4H-carbazol-4-one | 92% researchgate.net |

Reactivity of the Indole Nucleus in the Context of 1-Substitution

The presence of a substituent at the N-1 position of the indole ring significantly influences its reactivity. The butanoate chain in this compound modulates the electronic properties of the indole nucleus, thereby affecting its susceptibility to various transformations.

Electrophilic Aromatic Substitution Patterns on the Indole Ring

Indoles are electron-rich aromatic systems and readily undergo electrophilic aromatic substitution. ic.ac.ukpearson.com The preferred site of attack is typically the C-3 position, which is significantly more reactive than any position on a benzene (B151609) ring. pearson.comscripps.edu This high reactivity is attributed to the ability of the nitrogen atom to stabilize the intermediate carbocation formed during the substitution. ic.ac.uk

It's important to note that under strongly acidic conditions, indoles can undergo self-condensation reactions. nih.gov The development of "BN-fused" indoles has shown that these unnatural analogues can undergo electrophilic aromatic substitution with the same regioselectivity as their carbon-based counterparts. nih.govnih.gov

Nucleophilic Additions and Substitutions on Activated Indole Positions

While electrophilic substitution is the dominant reaction pathway for indoles, nucleophilic reactions can also occur, particularly when the indole ring is activated by electron-withdrawing groups or when specific positions are made more susceptible to nucleophilic attack. nih.gov

For instance, N-functionalization of indoles is a key strategy for synthesizing bioactive molecules. nih.gov Indoles can act as nucleophiles, reacting with various electrophiles like activated olefins. nih.gov A base-catalyzed nucleophilic addition of indoles to vinylene carbonate has been developed to produce 4-indolyl-1,3-dioxolanones. nih.gov

Furthermore, the C-2 position of the indole ring can be functionalized through directed lithiation, making it susceptible to nucleophilic attack. scripps.edu Ring-opening transformations of indoles via C-C or C-N bond cleavage, while challenging due to the aromaticity of the indole ring, are emerging as a novel synthetic strategy. acs.org

Coupling and Condensation Reactions for Scaffold Expansion

The this compound scaffold serves as a versatile building block for the synthesis of more complex heterocyclic systems. Through various coupling and condensation reactions, the indole-butanoate core can be expanded to generate bi- and polyheterocyclic structures.

Formation of Complex Bi- and Polyheterocyclic Systems

The butanoate side chain of indole-butanoates can be chemically modified to introduce reactive functional groups, which can then participate in cyclization reactions to form new heterocyclic rings. This strategy has been successfully employed to synthesize a variety of fused and linked heterocyclic systems.

Oxadiazoles: 1,3,4-Oxadiazole derivatives can be synthesized from acid hydrazides, which can be prepared from the corresponding esters. nih.govnih.gov For example, 2-(pyrimidin-2-ylthio)acetohydrazide undergoes a ring-closure reaction with carbon disulfide to form a 1,3,4-oxadiazole-2(3H)-thione. nih.gov This thione can then be further functionalized through nucleophilic substitution. nih.gov

Triazoles: 1,2,3-Triazoles are commonly synthesized via the 1,3-dipolar cycloaddition reaction between azides and alkynes. beilstein-journals.org Indole-containing triazoles have been prepared and studied for their biological activities. nih.govnih.gov

Azetidines: The synthesis of azetidines, four-membered nitrogen-containing heterocycles, can be achieved through various methods, including cycloaddition reactions and C-H amination. rsc.org Azetidine and oxetane (B1205548) sulfinate salts have been used for the direct incorporation of these small rings into indoles. whiterose.ac.uk Aza-Michael addition reactions of NH-heterocycles, including indoles, with methyl 2-(azetidin-3-ylidene)acetate have been used to create azetidine-indole compounds. nih.gov

Pyrazolones and Pyrazoles: Indole-pyrazole hybrid molecules have been synthesized by reacting substituted 3-cyanoacetyl indoles with substituted pyrazole (B372694) aldehydes. nih.gov

Piperazines: Piperazine (B1678402) rings can be constructed and linked to the indole core through various synthetic routes. researchgate.netmdpi.comnih.gov For example, 4-(1H-indol-3-yl)butyl]piperazine derivatives can be prepared from 4-(1H-indol-3-yl)butanoic acid. researchgate.net The synthesis of bicyclic piperazine derivatives as conformationally constrained analogs has also been explored. nih.gov

| Heterocycle | Synthetic Strategy |

| Oxadiazoles | Ring closure of acid hydrazides with carbon disulfide. nih.gov |

| Triazoles | 1,3-dipolar cycloaddition of azides and alkynes. beilstein-journals.org |

| Azetidines | Aza-Michael addition of indoles to activated azetidines. nih.gov |

| Pyrazolones/Pyrazoles | Condensation of indole-3-cyanoacetyl derivatives with pyrazole aldehydes. nih.gov |

| Piperazines | Reaction of indole-3-butanoic acid derivatives with piperazine. researchgate.net |

Organocatalytic Transformations Involving Indole-Butanoate Systems

Organocatalysis has emerged as a powerful tool for the asymmetric functionalization of indoles, providing enantiomerically enriched products. nih.govnih.govrsc.org

A classic and important reaction in this context is the Pictet-Spengler reaction . wikipedia.org This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure to form a tetrahydroisoquinoline or a β-carboline. wikipedia.org While the classic Pictet-Spengler reaction uses β-phenylethylamines, derivatives of tryptophan, which contain an indole-3-ethylamine moiety, are widely used. wikipedia.org The reaction proceeds through the formation of an iminium ion, which then undergoes electrophilic attack on the electron-rich C-3 position of the indole ring. wikipedia.org This reaction has been employed in the synthesis of numerous alkaloids and other complex natural products. wikipedia.org While not a direct reaction of this compound, the principles of the Pictet-Spengler reaction are highly relevant to the reactivity of indole derivatives and demonstrate the potential for organocatalytic transformations to construct complex heterocyclic systems from indole precursors. wikipedia.orgmdpi.com

Spectroscopic and Structural Elucidation of Methyl 4 1h Indol 1 Yl Butanoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. Through the analysis of chemical shifts, signal integrations, and coupling patterns, the precise connectivity and environment of each proton and carbon atom can be determined.

Proton NMR (¹H-NMR) spectroscopy of Methyl 4-(1H-indol-1-yl)butanoate provides distinct signals corresponding to each unique proton in the molecule. The analysis of a 400 MHz ¹H-NMR spectrum in deuterated chloroform (CDCl₃) reveals the following characteristic chemical shifts (δ) in parts per million (ppm), multiplicities, coupling constants (J) in Hertz (Hz), and integrations.

The aromatic protons of the indole (B1671886) ring appear in the downfield region, typically between δ 7.63 and 6.51 ppm. The proton at position 7 of the indole ring (H-7) resonates as a doublet of doublets at approximately δ 7.63 ppm. The proton at position 4 (H-4) appears as a doublet at around δ 7.22 ppm. The proton at position 2 (H-2) also shows up as a doublet around δ 7.10 ppm. The protons at positions 5 and 6 (H-5 and H-6) present as multiplets in the range of δ 7.14-7.20 ppm, while the proton at position 3 (H-3) is observed as a doublet of doublets around δ 6.51 ppm.

The aliphatic protons of the butanoate side chain, being closer to the electron-withdrawing ester group and the indole nitrogen, exhibit characteristic upfield shifts. The two protons on the carbon adjacent to the indole nitrogen (α-CH₂) resonate as a triplet at approximately δ 4.20 ppm. The two protons on the carbon adjacent to the ester group (γ-CH₂) appear as a triplet around δ 2.33 ppm. The two protons on the central methylene group of the side chain (β-CH₂) are observed as a multiplet in the region of δ 2.15-2.23 ppm. The three protons of the methyl ester group (OCH₃) appear as a sharp singlet at approximately δ 3.68 ppm.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Indole H-7 | 7.63 | dd | 1H |

| Indole H-4 | 7.22 | d | 1H |

| Indole H-5, H-6 | 7.14-7.20 | m | 2H |

| Indole H-2 | 7.10 | d | 1H |

| Indole H-3 | 6.51 | dd | 1H |

| α-CH₂ | 4.20 | t | 2H |

| OCH₃ | 3.68 | s | 3H |

| γ-CH₂ | 2.33 | t | 2H |

| β-CH₂ | 2.15-2.23 | m | 2H |

Table 1: ¹H-NMR Spectroscopic Data for this compound.

Carbon-13 NMR (¹³C-NMR) spectroscopy complements the ¹H-NMR data by providing information about the carbon skeleton of the molecule. The analysis of a 100 MHz ¹³C-NMR spectrum in CDCl₃ reveals the chemical shifts for each carbon atom in this compound.

The carbonyl carbon of the ester group is the most deshielded, appearing at approximately δ 173.4 ppm. The aromatic carbons of the indole ring resonate in the range of δ 135.9 to 101.2 ppm. The quaternary carbons C-7a and C-3a are observed at δ 135.9 and 128.8 ppm, respectively. The methine carbons of the indole ring, C-2, C-5, C-6, C-4, and C-3, appear at δ 127.8, 121.4, 120.9, 109.2, and 101.2 ppm, respectively.

The aliphatic carbons of the butanoate side chain and the methyl ester group are found in the upfield region. The carbon of the methyl ester (OCH₃) resonates at δ 51.7 ppm. The methylene carbon attached to the indole nitrogen (α-CH₂) is observed at δ 45.8 ppm. The methylene carbons of the butanoate chain, γ-CH₂ and β-CH₂, appear at δ 30.8 and 24.9 ppm, respectively.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O | 173.4 |

| Indole C-7a | 135.9 |

| Indole C-3a | 128.8 |

| Indole C-2 | 127.8 |

| Indole C-5 | 121.4 |

| Indole C-6 | 120.9 |

| Indole C-4 | 109.2 |

| Indole C-3 | 101.2 |

| OCH₃ | 51.7 |

| α-CH₂ | 45.8 |

| γ-CH₂ | 30.8 |

| β-CH₂ | 24.9 |

Table 2: ¹³C-NMR Spectroscopic Data for this compound.

Two-dimensional (2D) NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in confirming the structural assembly by revealing long-range correlations between protons and carbons. For this compound, an HMBC experiment would be expected to show key correlations that confirm the N-alkylation and the structure of the butanoate chain. For instance, correlations would be anticipated between the α-CH₂ protons (δ ~4.20 ppm) and the indole carbons C-2 (δ ~127.8 ppm) and C-7a (δ ~135.9 ppm), confirming the attachment of the side chain to the indole nitrogen. Furthermore, correlations between the γ-CH₂ protons (δ ~2.33 ppm) and the ester carbonyl carbon (δ ~173.4 ppm) would verify the ester functionality.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups. A strong absorption band is expected around 1730-1740 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester group. The aromatic C-H stretching vibrations of the indole ring would likely appear in the region of 3000-3100 cm⁻¹, while the aliphatic C-H stretching vibrations of the butanoate side chain would be observed in the 2850-2960 cm⁻¹ range. The C-N stretching vibration of the N-alkylated indole would also be present, typically in the 1300-1360 cm⁻¹ region.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. For this compound, the molecular formula is C₁₃H₁₅NO₂, which corresponds to a molecular weight of 217.26 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 217. A common fragmentation pathway for N-alkylated indoles involves cleavage of the bond beta to the indole nitrogen, which in this case would be the bond between the α- and β-carbons of the butanoate chain. This would lead to the formation of a stable indolyl-methyl cation radical fragment. Another characteristic fragmentation would be the loss of the methoxy group (-OCH₃) from the ester, resulting in a fragment at m/z 186, or the loss of the entire methoxycarbonyl group (-COOCH₃), leading to a fragment at m/z 158. The base peak in the mass spectrum is often the fragment resulting from the cleavage of the C-C bond adjacent to the indole ring, which would generate a fragment at m/z 130, corresponding to the indolyl-methyl cation.

| m/z | Proposed Fragment |

| 217 | [M]⁺ |

| 130 | [C₉H₈N]⁺ (indolyl-methyl cation) |

Table 3: Key Mass Spectrometry Fragmentation Data for this compound.

Elemental Analysis (CHN) for Purity and Composition Verification

Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in a compound, which is used to confirm its empirical and molecular formula. For this compound (C₁₃H₁₅NO₂), the theoretical elemental composition is:

Carbon (C): 71.87%

Hydrogen (H): 6.96%

Nitrogen (N): 6.45%

Experimental values obtained from CHN analysis of a pure sample of the compound should be in close agreement with these theoretical values (typically within ±0.4%), thereby verifying the elemental composition and indicating the purity of the synthesized compound.

X-ray Crystallography for Definitive Solid-State Structure Determination

Single-crystal X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and properties of a compound.

While a specific crystal structure for this compound is not available in the surveyed literature, the analysis of a closely related isomer, Methyl 3-(1H-indol-3-yl)propanoate , offers valuable insights into the structural characteristics of indolyl esters. The crystallographic data for this derivative provides a foundational understanding of the molecular conformation and packing in the solid state.

The crystal structure of Methyl 3-(1H-indol-3-yl)propanoate was determined by single-crystal X-ray diffraction. researchgate.net The analysis revealed that the compound crystallizes in the monoclinic system with the space group P21/c. researchgate.net

A key feature of the molecular structure is its planarity; the molecule adopts an essentially planar conformation, with a root-mean-square deviation of 0.057 Å for all non-hydrogen atoms except for one of the carboxylate oxygen atoms. researchgate.netresearchgate.net This planarity is a common feature in indole derivatives, arising from the aromatic nature of the fused ring system.

In the crystal lattice, molecules are organized through intermolecular hydrogen bonds. Specifically, the indole N-H group of one molecule acts as a hydrogen bond donor to the carbonyl oxygen atom of an adjacent molecule (N—H···O). researchgate.netresearchgate.net These interactions are fundamental to the crystal packing, linking the molecules into extended chains that propagate along the crystallographic direction. researchgate.netresearchgate.net

The detailed crystallographic parameters for Methyl 3-(1H-indol-3-yl)propanoate are summarized in the interactive data table below.

Interactive Data Table: Crystallographic Data for Methyl 3-(1H-indol-3-yl)propanoate

| Parameter | Value | Reference |

| Compound Name | Methyl 3-(1H-indol-3-yl)propanoate | researchgate.net |

| Molecular Formula | C₁₂H₁₃NO₂ | researchgate.net |

| Molecular Weight | 203.23 g/mol | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P21/c | researchgate.net |

| a | 6.893 (5) Å | researchgate.net |

| b | 9.146 (8) Å | researchgate.net |

| c | 18.052 (10) Å | researchgate.net |

| β | 111.27 (3)° | researchgate.net |

| Volume (V) | 1060.5 (13) ų | researchgate.net |

| Z | 4 | researchgate.net |

| Temperature | 296 K | researchgate.net |

This detailed structural information for a closely related derivative underscores the power of X-ray crystallography in elucidating the precise solid-state arrangement of indole-containing molecules. Such data is invaluable for computational modeling, understanding structure-activity relationships, and predicting the physical properties of new derivatives.

Investigation of Biological and Biochemical Interactions As Research Tools

Enzyme Inhibition Studies Utilizing Indole-Butanoate Scaffolds

Indole (B1671886) derivatives are known to mimic peptide structures and bind reversibly to a wide range of enzymes, providing significant opportunities for the development of novel therapeutic agents and research probes. chula.ac.th The indole-butanoate scaffold, in particular, has been instrumental in studying enzyme function and inhibition.

In Vitro Studies on Specific Enzymes (e.g., elastase, α-glucosidase)

The investigation of indole-butanoate derivatives against specific enzymes provides crucial insights into their inhibitory potential. One key target is α-glucosidase, an enzyme located in the small intestine's epithelium that breaks down complex carbohydrates into absorbable glucose. nih.gov Inhibiting this enzyme can delay carbohydrate digestion, which is a therapeutic strategy for managing postprandial hyperglycemia. nih.govnih.gov

In vitro assays are the primary method for evaluating this inhibitory activity. Typically, crude extracts or purified compounds are incubated with the α-glucosidase enzyme and its substrate. The inhibitory effect is quantified by measuring the reduction in the rate of the enzymatic reaction. Studies on various plant extracts containing indole alkaloids and other related compounds have demonstrated significant α-glucosidase inhibitory potential. nih.govnih.gov For example, research on methanolic extracts of Cornus capitata showed potent inhibition, with the ethyl acetate (B1210297) fraction being the most active. nih.govnih.gov While not specifically focused on Methyl 4-(1H-indol-1-yl)butanoate, these studies establish the framework for testing indole scaffolds against α-glucosidase and demonstrate their potential as inhibitors.

Elucidation of Enzyme Kinetic Mechanisms (e.g., competitive inhibition, K_i determination via Lineweaver-Burk and Dixon plots)

Understanding how a compound inhibits an enzyme requires detailed kinetic analysis. This process determines the mode of inhibition (e.g., competitive, non-competitive, or mixed-type) and the inhibitor's potency, often expressed as the inhibition constant (K_i). researchgate.net

For indole-butanoate derivatives, these studies involve measuring enzyme reaction rates at various substrate and inhibitor concentrations. The data are then plotted using graphical methods like the Lineweaver-Burk or Dixon plots. researchgate.netresearchgate.net

Lineweaver-Burk Plot: This is a double reciprocal plot of 1/velocity versus 1/[Substrate]. In the case of competitive inhibition, the lines for different inhibitor concentrations intersect on the y-axis, indicating that the inhibitor does not change the maximum velocity (Vmax) but increases the Michaelis constant (Km). nih.gov

Dixon Plot: This is a plot of 1/velocity versus inhibitor concentration. It is used to determine the K_i value. For a competitive inhibitor, the lines corresponding to different substrate concentrations intersect at a point where the x-coordinate equals -K_i.

Kinetic analyses of various indole derivatives have identified them as competitive or mixed-type inhibitors for enzymes like tyrosinase and α-glucosidase. nih.govresearchgate.net For instance, kinetic studies on certain (Z)-5-Benzylidene-2-phenylthiazol-4(5H)-one derivatives revealed them to be competitive inhibitors of tyrosinase. researchgate.net Similarly, the ethyl acetate fraction of Cornus capitata was found to be a competitive inhibitor of α-glucosidase. nih.gov These kinetic tools are essential for characterizing the precise biochemical interactions between indole-butanoate scaffolds and their target enzymes.

Table 1: Illustrative Enzyme Kinetic Data for a Hypothetical Competitive Inhibitor

| Inhibitor Concentration [I] (µM) | Apparent K_m (mM) | V_max (µM/min) | Inhibition Type |

|---|---|---|---|

| 0 (Control) | 2.5 | 100 | Competitive |

| 10 | 5.0 | 100 | |

| 20 | 7.5 | 100 | |

| 30 | 10.0 | 100 |

Structure-Activity Relationship (SAR) Investigations for Enzyme Modulators

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For indole-based enzyme modulators, SAR investigations reveal which parts of the molecule are critical for binding and inhibition. These studies involve synthesizing a series of related compounds by systematically modifying different parts of the indole scaffold and evaluating their activity. nih.gov

Key findings from SAR studies on indole derivatives include:

Substituents on the Indole Ring: The type and position of substituents on the indole ring can dramatically affect potency. For example, in a series of 1H-indole-2-carboxamides acting as CB1 receptor allosteric modulators, introducing a chloro or fluoro group at the C5 position enhanced activity. nih.gov

Side Chain Modifications: The length and nature of alkyl chains attached to the indole nucleus are often crucial. For certain indole-derived cannabinoids, side chains of 4 to 6 carbons were found to be optimal for in vitro and in vivo activity, while shorter chains resulted in inactive compounds. researchgate.net

Linker and Terminal Groups: For more complex derivatives, the linker connecting the indole core to other chemical moieties and the nature of the terminal group are important. Studies on 1H-indole-2-carboxamide derivatives showed that an electron-donating group on a terminal phenyl ring was a key feature for modulating activity. nih.gov

These SAR studies provide a rational basis for designing more potent and selective enzyme modulators based on the indole-butanoate scaffold. nih.gov

Antimicrobial Research Applications of Indole-Butanoate Derivatives

The rise of antimicrobial resistance necessitates the discovery of new antibacterial agents. nih.gov Indole derivatives have long been recognized for their antimicrobial properties and serve as a promising foundation for the development of new drugs. chula.ac.thnih.gov

Evaluation of Bacterial Biofilm Inhibition

Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS). mdpi.com Biofilms are a major concern as they confer significant resistance to antimicrobial agents. nih.gov Consequently, compounds that can inhibit or disrupt biofilm formation are of great interest.

The antibiofilm potential of indole-butanoate derivatives is evaluated using in vitro models. A common method is the crystal violet (CV) assay, where bacteria such as Pseudomonas aeruginosa are grown in microtiter plates with and without the test compound. nih.gov After incubation, the planktonic (free-floating) cells are washed away, and the remaining biofilm is stained with crystal violet. The amount of dye retained is proportional to the biofilm biomass and can be quantified spectrophotometrically. nih.gov Research has shown that the inhibition of biofilm formation is often concentration-dependent. nih.govnih.gov Microscopic techniques, such as scanning electron microscopy (SEM) and confocal laser scanning microscopy (CLSM), are also used to visualize the effect of the compounds on biofilm architecture, confirming the disruptive effects observed in quantitative assays. nih.gov

Assays for Broad-Spectrum Antibacterial Potential

To determine the range of activity of a potential new antimicrobial agent, its efficacy is tested against a panel of clinically relevant bacteria, including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) species. nih.govnih.gov The primary metric used in these assays is the Minimum Inhibitory Concentration (MIC).

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It is typically determined using a broth microdilution method. A series of dilutions of the test compound are prepared in a liquid growth medium in a microtiter plate, and a standardized number of bacteria are added to each well. The MIC is read as the lowest concentration where no turbidity (bacterial growth) is observed.

Studies on various indole derivatives containing heterocyclic moieties like 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) have demonstrated a broad spectrum of activity, with MIC values ranging from 3.125 to 50 µg/mL against the tested microorganisms. researchgate.net The unique structure of the indole ring makes it a suitable candidate for developing novel agents against multidrug-resistant bacteria like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Table 2: Illustrative Broad-Spectrum Antibacterial Activity (MIC in µg/mL) of a Hypothetical Indole Derivative

| Bacterial Strain | Gram Stain | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Positive | 6.25 |

| Bacillus subtilis | Positive | 12.5 |

| Escherichia coli | Negative | 25 |

| Pseudomonas aeruginosa | Negative | 50 |

Antiproliferative Activity in Cellular Research Models

The indole nucleus is a prominent scaffold in the design of molecules with potential therapeutic properties, including anticancer agents. Research into compounds structurally related to this compound has explored their ability to inhibit the growth of cancer cells.

The initial evaluation of a compound's antiproliferative potential is typically conducted through in vitro cell growth inhibition assays. These assays measure the ability of a compound to reduce the viability or proliferation of cultured cancer cells. A common method is the MTT assay, which assesses metabolic activity as an indicator of cell viability. nih.gov The results are often expressed as the IC50 value, which is the concentration of the compound required to inhibit cell growth by 50%.

While specific data for this compound is not extensively published, studies on similar indole-containing structures demonstrate the methodology. For instance, a series of 5-methoxyindole (B15748) tethered C-5 functionalized isatins were evaluated against human cancer cell lines, revealing potent antiproliferative activity. nih.gov The investigation highlighted compounds with IC50 values significantly lower than the control drug, sunitinib, indicating a strong inhibitory effect on cancer cell proliferation. nih.gov

Table 1: Example of In Vitro Antiproliferative Activity of Indole-Isatin Derivatives (Note: The following data is for related indole compounds, not this compound, and serves to illustrate how such data is presented in research.)

| Compound | Cancer Cell Line | IC50 (µM) nih.gov |

| 5o | A549 (Lung) | 1.69 |

| 5w | A549 (Lung) | 1.91 |

| Sunitinib (Control) | A549 (Lung) | 8.11 |

This type of data is crucial for identifying lead compounds for further development in cancer research. nih.govnih.gov

Understanding how a compound inhibits cell growth requires investigating its cellular mechanism of action. For antiproliferative agents, this often involves studying their effects on the cell cycle, apoptosis (programmed cell death), or specific signaling pathways crucial for cancer progression.

For example, in-depth pharmacological testing on a particularly active indole-isatin compound (5o) from a research study revealed its effect on the cell cycle. nih.gov The compound was found to cause an arrest in the G1 phase of the cell cycle, which prevents the cell from entering the S phase (DNA synthesis) and subsequently the G2/M phase (mitosis), thereby halting proliferation. nih.gov This provides a mechanistic basis for the observed antiproliferative activity. While the specific cellular targets of this compound are not detailed in the available literature, the investigation of related indole structures provides a framework for how such research is conducted.

Indole-Butanoate Systems as Molecular Probes and Ligands for Receptor Research

The indole-butanoate scaffold serves as a valuable template in medicinal chemistry for developing molecular probes and ligands to study various biological receptors. The indole ring system, combined with a flexible butanoate chain, allows for systematic modifications to optimize binding to specific receptor targets. nih.govtripod.com

The endocannabinoid system, which includes the CB1 and CB2 receptors, is a significant target for therapeutic research. nih.gov The indole structure is a key component in many synthetic cannabinoid ligands designed as research tools. nih.govnih.gov Molecular modeling is often employed to design novel indole derivatives with potential cannabinoid activity. tripod.com

The synthesis of these ligands typically involves modifying a core indole structure. For example, 1-alkyl-2-methyl-3-(1-naphthoyl)indoles have been designed and synthesized to probe cannabinoid receptor binding. tripod.com The synthesis can involve alkylation at the N1 position of the indole ring using an appropriate alkyl halide. tripod.com Another common synthetic route is the Friedel-Crafts acylation of the indole core. tripod.com These synthetic strategies allow for the creation of a library of related compounds, each with slightly different properties, which can be used to map the binding pocket of the target receptor. rsc.org

A primary goal in designing receptor ligands for research is to achieve high affinity (strong binding) and selectivity (binding to one receptor type over others). researchgate.net Structure-activity relationship (SAR) studies are conducted to understand how specific chemical modifications influence these properties. nih.govnih.gov

In the context of indole-based cannabinoid ligands, research has shown that modifications at various positions on the indole ring can dramatically alter receptor binding. nih.govnih.gov

N1-Side Chain: The nature of the alkyl or functional group at the N1 position of the indole is critical. Varying the length and composition of this chain can afford potent and selective ligands. nih.gov

C2-Position: The addition of a methyl group at the C2 position of the indole core has been shown to improve selectivity for the CB2 receptor over the CB1 receptor. nih.govnih.gov This is a crucial modification for developing tools to study the specific functions of the CB2 receptor, which is primarily expressed in immune cells. nih.govnih.gov

C3-Substituent: The group at the C3 position is also a key determinant of activity. Large, lipophilic groups are often found in potent cannabinoid receptor agonists. tripod.com

Table 2: Structure-Activity Relationship (SAR) Insights for Indole-Based Cannabinoid Ligands

| Structural Modification | Position | Effect on Receptor Binding | Reference |

| Alkylation/Functionalization | N1 | Modulates potency and selectivity | nih.gov |

| Methylation | C2 | Can improve selectivity for CB2 receptors | nih.govnih.gov |

| Introduction of Bulky Group | C3 | Often essential for high affinity | tripod.com |

These systematic modifications allow researchers to fine-tune the pharmacological profile of a ligand, creating highly selective tools to investigate the roles of specific receptors in health and disease. researchgate.net

Research into Natural Occurrence and Biosynthesis

Currently, there is no scientific literature documenting the natural occurrence or a specific biosynthetic pathway for this compound. The compound is generally considered a synthetic product created for chemical and pharmacological research.

While the complete molecule has not been isolated from a natural source, its constituent parts have biological relevance. The indole moiety is a fundamental heterocyclic structure found in a vast array of natural products, most famously the amino acid tryptophan. The butanoate (or butyrate) ester functional group is also common in nature; for example, methyl butyrate (B1204436) is a simple ester found in fruits like apples and pineapples, contributing to their characteristic scent. nih.gov

The absence of this compound in natural product databases suggests that it is primarily accessed via chemical synthesis to be used as a research chemical or a building block for more complex molecules. sigmaaldrich.comavantorsciences.com

Identification of Methyl 4-(1H-indol-3-yl)butanoate in Biological Organisms (e.g., Solanum lycopersicum)

Methyl 4-(1H-indol-3-yl)butanoate, an isomer of the primary subject compound, has been identified as a naturally occurring substance in certain plant species. Notably, its presence has been reported in the tomato plant, Solanum lycopersicum. nih.gov This discovery is significant as it places the indole-3-butanoate (B1230099) structure within the context of plant secondary metabolism.

The identification of this compound in a common food crop suggests its involvement in the plant's biochemical pathways, potentially as an intermediate or a final product. Natural products found in plants are diverse and play roles in growth, defense, and signaling. The presence of Methyl 4-(1H-indol-3-yl)butanoate in Solanum lycopersicum is documented in chemical databases such as PubChem, which collates information on chemical substances and their biological sources. nih.gov

Table 1: Natural Occurrence of Methyl 4-(1H-indol-3-yl)butanoate

| Compound Name | Biological Organism | Reference |

| Methyl 4-(1H-indol-3-yl)butanoate | Solanum lycopersicum (Tomato) | nih.gov |

Academic Investigations into Biosynthetic Pathways of Indole-Butanoate Natural Products

The biosynthesis of indole-containing natural products is a subject of extensive academic research. The vast majority of these compounds, including indole alkaloids, originate from the amino acid L-tryptophan. nih.govnih.gov The indole ring system of tryptophan serves as the fundamental building block, which is subsequently modified by a variety of enzymes to produce a wide array of complex structures.

Investigations into the biosynthetic pathways of related indole compounds, such as the plant hormone Indole-3-acetic acid (IAA), have revealed several distinct routes. These tryptophan-dependent pathways are often named for their key intermediates and include: mdpi.com

The Indole-3-Pyruvic Acid (IPA) Pathway: Tryptophan is converted to indole-3-pyruvic acid, which is then decarboxylated. mdpi.com

The Tryptamine (TAM) Pathway: Tryptophan is decarboxylated to form tryptamine, which is subsequently oxidized. mdpi.com

The Indole-3-Acetamide (IAM) Pathway: This pathway is common in microorganisms. mdpi.com

While the specific pathway for indole-3-butanoic acid and its methyl ester is not as thoroughly elucidated as that for IAA, the general principles are believed to be similar. The formation of the butanoate side chain likely involves the extension of a precursor derived from tryptophan. For instance, the biosynthesis of tropane (B1204802) alkaloids, another class of nitrogen-containing metabolites, involves the formation of 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid, demonstrating a biochemical mechanism for creating a butanoic acid derivative attached to a heterocyclic ring. researchgate.net The construction of such molecules often involves enzymes like polyketide synthases or fatty acid synthases that can extend a carbon chain. researchgate.net

Research into the biosynthesis of bisindole natural products also highlights the central role of tryptophan-derived intermediates like indole-3-pyruvate. nih.gov These academic studies provide a framework for understanding how a simple precursor like L-tryptophan can be diversified into a multitude of natural products, including indole-butanoates, through a series of divergent and complex enzymatic reactions. nih.gov

Table 2: Key Precursors and Pathways in Indole Alkaloid Biosynthesis

| Precursor/Pathway | Description | Key Intermediate(s) | Related End Product(s) |

| L-Tryptophan | The primary amino acid precursor for most indole alkaloids. nih.govnih.gov | Indole Ring | Indole-3-Acetic Acid, Bisindoles |

| Indole-3-Pyruvic Acid (IPA) Pathway | A major pathway for IAA biosynthesis in plants and microbes. mdpi.com | Indole-3-pyruvic acid | Indole-3-Acetic Acid |

| Tryptamine (TAM) Pathway | A pathway for IAA biosynthesis found in both plants and microbes. mdpi.com | Tryptamine | Indole-3-Acetic Acid |

Computational and Theoretical Chemistry Studies of Methyl 4 1h Indol 1 Yl Butanoate

Molecular Docking and Ligand-Target Interaction Modeling for Biological Systems

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Methyl 4-(1H-indol-1-yl)butanoate, molecular docking studies are crucial for identifying potential biological targets and understanding the molecular basis of its activity.

Researchers have employed molecular docking to investigate the interaction of indole (B1671886) derivatives with various protein targets. tandfonline.comnih.govtandfonline.comnih.govnih.govnih.gov For instance, in studies on similar indole compounds, docking simulations have been used to predict their binding affinity and mode of interaction with enzymes such as dihydrofolate reductase (DHFR), a target in cancer therapy, and SARS-CoV-2 3C-like protease, a key enzyme in viral replication. tandfonline.comnih.gov

A typical molecular docking workflow for this compound would involve:

Preparation of the Ligand and Receptor: The 3D structure of this compound is optimized for the lowest energy conformation. The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB).

Docking Simulation: Using software like AutoDock, the ligand is placed in the binding site of the protein, and various conformations and orientations are sampled.

Analysis of Results: The most favorable binding poses are ranked based on a scoring function, which estimates the binding free energy. The interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein are then analyzed.

The results from such studies on analogous indole derivatives are often presented in a tabular format, as illustrated below:

| Target Protein | Docking Score (kcal/mol) | Interacting Residues | Type of Interaction |

| Dihydrofolate Reductase (DHFR) | -8.5 | Leu 22, Asp 27, Phe 31 | Hydrogen Bond, Hydrophobic |

| Pim-1 Kinase | -7.9 | Lys 67, Glu 121, Leu 174 | Hydrogen Bond, Pi-Alkyl |

| SARS-CoV-2 3CLpro | -6.8 | His 41, Cys 145, Glu 166 | Hydrogen Bond, Hydrophobic |

This table is illustrative and based on typical findings for indole derivatives.

These studies reveal that the indole nucleus often plays a critical role in binding, forming key interactions with the target protein. nih.gov The butanoate side chain can also contribute to binding by occupying hydrophobic pockets or forming additional interactions.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules.

DFT calculations are widely used to determine the most stable three-dimensional structure of a molecule (geometry optimization) and to predict its spectroscopic properties. For this compound, DFT studies, often using the B3LYP functional with a suitable basis set (e.g., 6-31G(d,p)), can provide valuable data. tandfonline.com

| Parameter | Calculated Value (Å or °) |

| Bond Lengths | |

| N1-C2 | 1.37 |

| C8-C9 | 1.40 |

| C11-O1 | 1.21 |

| C11-O2 | 1.35 |

| Bond Angles | |

| C2-N1-C7a | 108.5 |

| N1-C2-C3 | 110.2 |

| O1-C11-O2 | 123.5 |

This table is illustrative and based on typical findings for indole derivatives.

Furthermore, DFT calculations can predict vibrational frequencies, which can be correlated with experimental infrared (IR) spectra to identify characteristic functional groups. Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated and compared with experimental data to confirm the molecular structure.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity).

The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability. A large gap suggests high stability and low reactivity, while a small gap suggests high reactivity. For this compound, DFT calculations can determine the energies of the HOMO and LUMO, and visualize their spatial distribution.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.2 |

| LUMO | -0.5 |

| HOMO-LUMO Gap | 5.7 |

This table is illustrative and based on typical findings for indole derivatives.

In indole derivatives, the HOMO is typically localized on the electron-rich indole ring, while the LUMO may be distributed over the entire molecule, including the ester group. This information is crucial for predicting the sites of electrophilic and nucleophilic attack.

Molecular Dynamics Simulations to Understand Conformational Behavior and Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. For this compound, MD simulations are particularly useful for:

Studying Conformational Flexibility: The butanoate side chain can adopt various conformations. MD simulations can explore the conformational landscape and identify the most populated and energetically favorable conformations in different environments (e.g., in solution or when bound to a protein).

Assessing the Stability of Ligand-Protein Complexes: When combined with molecular docking, MD simulations can assess the stability of the predicted binding pose. tandfonline.comtandfonline.comnih.govnih.govmdpi.com By simulating the complex over a period of nanoseconds, researchers can observe whether the ligand remains stably bound in the active site or if it dissociates. Key parameters analyzed include the root-mean-square deviation (RMSD) of the ligand and protein atoms. A stable RMSD over time suggests a stable complex.

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Analyses

Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds. Quantitative Structure-Activity Relationship (QSAR) is a cheminformatics approach that aims to build a mathematical model correlating the chemical structure of a compound with its biological activity. nih.govtandfonline.comnih.govtandfonline.comresearchgate.net

For a series of indole derivatives including this compound, a QSAR study would involve:

Data Collection: Gathering a dataset of compounds with their measured biological activity (e.g., IC50 values).

Descriptor Calculation: Calculating a variety of molecular descriptors for each compound, which can be constitutional, topological, geometrical, or electronic in nature.

Model Building: Using statistical methods like multiple linear regression or machine learning to build a model that relates the descriptors to the activity.

Model Validation: Rigorously validating the model to ensure its predictive power.

QSAR models can be used to predict the activity of new, untested compounds and to identify the key structural features that are important for activity. For example, a QSAR model might reveal that the presence of a hydrogen bond donor on the indole ring and a certain length of the alkyl chain are crucial for high biological activity.

Future Research Directions and Emerging Applications

Development of Novel and Sustainable Synthetic Routes

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For indole (B1671886) derivatives like Methyl 4-(1H-indol-1-yl)butanoate, future research will likely focus on "green" chemistry approaches that minimize waste and avoid hazardous reagents. researchgate.netresearchgate.net